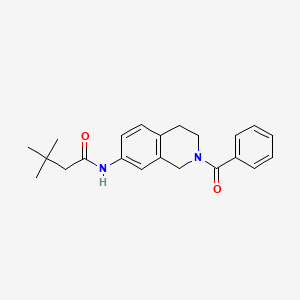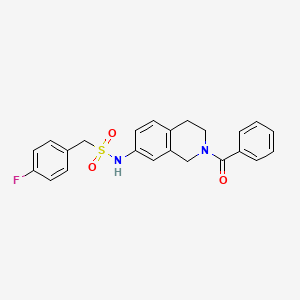![molecular formula C22H27N3OS B6501488 N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide CAS No. 1396792-99-6](/img/structure/B6501488.png)
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide, commonly referred to as DIMEB, is a novel organosulfur compound derived from the indole nucleus. It is an important component of sulfur-containing compounds, which are widely used in the pharmaceutical and agrochemical industries. DIMEB has a wide range of applications, including as a synthetic intermediate, a reagent for the synthesis of other compounds, and a pharmaceutical agent.
科学研究应用
DIMEB has been used as a synthetic intermediate in the synthesis of various compounds, such as indole derivatives, sulfur-containing heterocycles, and nitroaromatics. It has also been used as a reagent for the synthesis of other compounds, such as indole derivatives, thioamides, and nitroaromatics. In addition, DIMEB has been used as a pharmaceutical agent to treat a variety of diseases, including cancer, diabetes, and infectious diseases.
作用机制
The mechanism of action of DIMEB is not fully understood. However, it is believed to act as an agonist of the G-protein-coupled receptor, which is involved in the regulation of various physiological processes. In addition, DIMEB has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
DIMEB has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-proliferative, anti-angiogenic, and anti-oxidant activities. It has also been shown to have cardioprotective and neuroprotective effects, as well as to modulate the immune system.
实验室实验的优点和局限性
The major advantage of using DIMEB in laboratory experiments is its low toxicity and high solubility, which makes it an ideal reagent for the synthesis of various compounds. However, it is important to note that DIMEB can be unstable under certain conditions, such as high temperatures and acidic conditions. In addition, it is important to use an appropriate amount of DIMEB, as excessive amounts can lead to unwanted side effects.
未来方向
The potential applications of DIMEB are vast, and continued research is needed to fully understand its mechanism of action and potential therapeutic applications. Possible future directions for DIMEB include further exploration of its anti-inflammatory, anti-proliferative, and anti-oxidant activities, as well as its ability to modulate the immune system. In addition, further research is needed to explore the potential of DIMEB as a therapeutic agent for cancer, diabetes, and infectious diseases.
合成方法
DIMEB can be synthesized using a variety of methods, including the Gabriel synthesis, the Stille reaction, and the Ullmann reaction. The Gabriel synthesis involves the reaction of dimethylamine and ethylsulfanylbenzamide in the presence of an aryl halide and a base. The Stille reaction is a palladium-catalyzed coupling reaction of an aryl halide and an organosulfur compound in the presence of a base. The Ullmann reaction is a copper-catalyzed coupling reaction of an aryl halide and an organosulfur compound in the presence of a base.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS/c1-5-27-21-13-9-7-11-17(21)22(26)23-14-20(24(2)3)18-15-25(4)19-12-8-6-10-16(18)19/h6-13,15,20H,5,14H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLJIRHJNPNJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C2=CN(C3=CC=CC=C32)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(ethylthio)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide](/img/structure/B6501408.png)

![3-(propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6501422.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide dihydrochloride](/img/structure/B6501445.png)
![N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]naphthalene-2-sulfonamide](/img/structure/B6501459.png)
![2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B6501471.png)
![2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B6501475.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6501496.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B6501515.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}propan-1-one](/img/structure/B6501527.png)

![2-(cyclopentylsulfanyl)-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6501539.png)